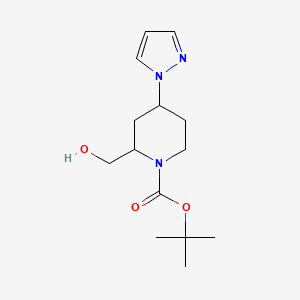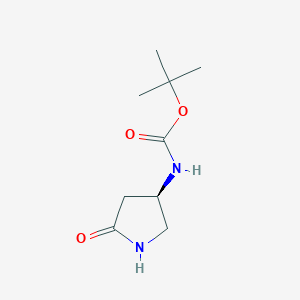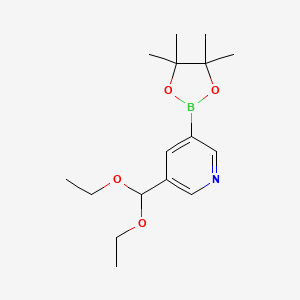
tert-butyl 2-(hydroxymethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 2-(hydroxymethyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (tBHP) is an important organic compound used in various scientific research applications. It is a versatile compound that can be used as a reagent, catalyst, or precursor in various synthetic processes. It is also known as tert-butyl hydroxy piperidine-1-carboxylate or tBHP. tBHP is a white-colored powder that is soluble in water and other organic solvents. It has a molecular formula of C11H18N2O3 and a molecular weight of 218.27 g/mol.
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized as an intermediate in producing biologically active compounds, notably in the synthesis of crizotinib, highlighting its significance in medicinal chemistry research. The synthesis involves starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, followed by several steps to achieve the desired structure, with confirmation through MS and 1H NMR spectrum analysis, achieving a total yield of 49.9% (D. Kong et al., 2016).
Molecular Structure Investigations
- The molecule's structural analysis has been conducted through X-ray diffraction studies, providing insights into its molecular configuration and interactions. This kind of study is crucial for understanding the compound's potential binding mechanisms and reactivity in chemical and biological systems (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
- Research into tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate demonstrates the compound's reactivity, further proving its versatility as a building block for more complex molecular architectures. Understanding such reactions provides a foundation for designing new compounds with specific biological or physical properties (D. Richter et al., 2009).
Application in Synthetic Organic Chemistry
- Its use in the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors is an example of its application in developing new therapeutic agents. The described synthetic strategy offers a streamlined process for producing pyrazolo-fused spirolactams from halogenated benzylic arenes and cyclic carboxylates, which are crucial for discovering novel ACC inhibitors (K. Huard et al., 2012).
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4-pyrazol-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-14(2,3)20-13(19)16-8-5-11(9-12(16)10-18)17-7-4-6-15-17/h4,6-7,11-12,18H,5,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNOQMHRJQJTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CO)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-Benzyloxy-ethoxymethyl)-3-[(2,2,2-trifluoro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1528018.png)
![7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate](/img/structure/B1528019.png)
![1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid](/img/structure/B1528020.png)
![3-Benzyloxycarbonylamino-hexahydro-pyrano[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1528021.png)
![4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1528022.png)


![Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1528029.png)
![5-Oxo-8-phenyl-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B1528030.png)
![5-Bromo-2',3',5',6'-tetrahydrospiro-[indoline-3,4'-pyran]](/img/structure/B1528032.png)
![4-Aza-spiro[2.4]heptane-4-carboxylic acid tert-butyl ester](/img/structure/B1528034.png)
